3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-9(8-5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLXANRZXYDRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Routes
Pyrazole Core Formation
The synthesis begins with constructing the 3-methylpyrazole backbone. A widely cited approach involves cyclocondensation of 2,5-pentanedione with hydrazine hydrate under acidic conditions to yield 3,5-dimethylpyrazole. Subsequent nitration introduces the nitro group at the 4-position:
- Reagents : Fuming nitric acid (HNO₃, 90%) and concentrated sulfuric acid (H₂SO₄, 98%) as a catalyst.
- Conditions : Dropwise addition of HNO₃ to 3,5-dimethylpyrazole in H₂SO₄ at 0–5°C, followed by gradual warming to 30°C over 12 hours.
- Yield : 83–88% of 3-methyl-4-nitropyrazole.
Regioselectivity challenges arise due to competing 5-nitration; excess H₂SO₄ suppresses byproduct formation by enhancing electrophilic attack at the 4-position.
Propanoic Acid Side Chain Installation
Alkylation of 3-methyl-4-nitropyrazole with methyl acrylate or acrylic acid derivatives forms the propanoic acid moiety. Two principal methods dominate:
Mitsunobu Alkylation
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃), and THF solvent.
- Conditions : Reaction at 0–5°C for 12–15 hours, followed by purification via column chromatography (ethyl acetate/hexane, 1:4).
- Yield : 85–90% of methyl 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
- Hydrolysis : Saponification with NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours yields the free acid (95% conversion).
Base-Mediated Alkylation
- Reagents : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Conditions : Heating at 80–100°C for 8–12 hours.
- Yield : 70–75% of the ester intermediate, with lower regioselectivity compared to Mitsunobu conditions.
Modern Catalytic Approaches
Continuous Flow Nitration
Industrial-scale production employs continuous flow reactors to enhance safety and efficiency:
Palladium-Catalyzed Cross-Coupling
Recent patents describe coupling 3-methyl-4-nitropyrazole with propargyl bromide, followed by oxidative cleavage to install the carboxylic acid:
Industrial-Scale Optimization
Purification Strategies
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The pyrazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C). Oxidation reactions may involve the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amino derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The pyrazole ring structure also allows for binding to specific enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Structural Variations in Pyrazole-Based Propanoic Acid Derivatives
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Differences and Implications
Substituent Effects :
- The nitro group in the target compound confers strong electron-withdrawing effects, enhancing electrophilic reactivity compared to analogues with methyl (e.g., ) or hydroxy groups (e.g., ). This may influence interactions with biological targets or catalytic processes.
- Methyl ester derivatives (e.g., ) exhibit reduced acidity and increased membrane permeability compared to free carboxylic acids, making them more suitable for prodrug strategies.
Biological Activity :
- While direct biological data for the target compound is absent in the provided evidence, structurally related compounds demonstrate diverse activities. For example:
- Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) show selective antimicrobial activity against E. coli and S. aureus.
- Thiazolidinone-pyrazole hybrids (e.g., ) are investigated for anticancer applications due to their heterocyclic frameworks.
Synthetic Utility: The nitro group in the target compound allows for further functionalization, such as reduction to amines or participation in nucleophilic aromatic substitution, which is absent in analogues like 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid . Pyrazole-propanoic acid esters (e.g., ) serve as intermediates in synthesizing more complex molecules, as seen in the preparation of pyrazolo[1,5-a]pyrimidines via condensation reactions .
Biological Activity
3-(3-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, with the CAS number 956396-51-3, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and other pharmacological effects.
- Molecular Formula : C₇H₉N₃O₄
- Molecular Weight : 199.16 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitro group and a propanoic acid moiety.
Antibacterial Activity
Several studies have investigated the antibacterial properties of pyrazole derivatives, including this compound.
Key Findings :
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains of bacteria, with MIC values reported between 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Antifungal Activity
The antifungal potential of this compound has also been explored. It showed promising results against common fungal strains.
Key Findings :
- Effective against Candida albicans and Fusarium oxysporum, with varying MIC values that suggest moderate to high antifungal activity .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The mechanism by which this compound exerts its biological effects may involve interference with bacterial cell wall synthesis or disruption of fungal cell membranes, although specific pathways remain to be fully elucidated.
Study on Antimicrobial Properties
In a recent study, researchers synthesized various pyrazole derivatives, including our compound of interest, and tested their antimicrobial efficacy. The results indicated that the presence of the nitro group significantly enhanced the antibacterial properties compared to similar compounds without this substitution .
Comparative Analysis with Other Pyrazole Derivatives
Another comparative analysis highlighted that derivatives with additional functional groups exhibited varied activity levels. For instance, compounds with halogen substitutions showed increased potency against both bacterial and fungal strains .
Q & A
Q. What are the optimal synthetic routes for 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole core. Key steps include:
- Nitration : Introducing the nitro group at the 4-position of the pyrazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .
- Propanoic Acid Coupling : Alkylation or nucleophilic substitution to attach the propanoic acid moiety. Solvent choice (e.g., DMF or THF) and base selection (e.g., K₂CO₃) critically affect regioselectivity .
Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–75% | Over-nitration side reactions |
| Alkylation | K₂CO₃/THF, 60°C | 45–65% | Competing O- vs. N-alkylation |
Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Look for characteristic peaks:
- Nitro group ( ~1520 cm⁻¹ and ~1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) .
- Carboxylic acid ( ~1700 cm⁻¹, C=O stretch; broad O-H stretch ~2500–3000 cm⁻¹) .
- ¹H NMR : Key signals include:
- Pyrazole H-5 proton (δ 8.2–8.4 ppm, singlet) .
- Propanoic acid CH₂ groups (δ 2.5–3.0 ppm, multiplet) .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during pyrazole functionalization?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., Boc) to block undesired positions during nitration .
- Metal Catalysis : Pd-mediated cross-coupling for precise C–H activation .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nitro-group orientation via dipole interactions .
Data Contradiction Analysis :
Conflicting reports on nitro-group orientation in XRD vs. computational models may arise from crystal packing effects. Validate via combined XRD/DFT studies .
Q. How does the nitro group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodological Answer :
- In Vitro Testing : Screen against target enzymes (e.g., COX-2 or kinases) using fluorescence-based assays. Compare IC₅₀ values with non-nitro analogs .
- Mechanistic Insight : Nitro groups enhance electrophilicity, facilitating covalent binding to catalytic cysteine residues. Confirm via LC-MS detection of enzyme-adducts .
Data Table :
| Enzyme Target | IC₅₀ (µM) | Nitro Analog IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| COX-2 | 0.8 | 5.2 | 6.5 |
| EGFR Kinase | 1.4 | >10 | >7.1 |
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolic Stability : Test compound stability in assay media (e.g., LC-MS monitoring) to rule out false negatives .
- Data Harmonization : Use meta-analysis tools to reconcile conflicting results, accounting for assay sensitivity thresholds .
Experimental Design & Validation
Q. What in silico tools predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins. Prioritize poses with nitro-group proximity to nucleophilic residues .
- ADMET Prediction : SwissADME or ProTox-II to estimate permeability, toxicity, and metabolic pathways .
Q. How to design stability studies for this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs .
- Light/Oxygen Sensitivity : Conduct studies in amber vials with N₂ purging to assess photolytic/oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
